molecular formula C13H12ClNO2 B8005652 4-(4-Chlorophenoxy)-3-methoxyaniline

4-(4-Chlorophenoxy)-3-methoxyaniline

Cat. No.: B8005652
M. Wt: 249.69 g/mol
InChI Key: NTAMVRXIXXVHQY-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)-3-methoxyaniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chlorophenoxy group and a methoxy group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenoxy)-3-methoxyaniline typically involves the reaction of 4-chlorophenol with 3-methoxyaniline. The reaction is carried out in the presence of a base, such as potassium hydroxide, which facilitates the formation of the phenoxy ion. This ion then reacts with the aniline derivative to form the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorophenoxy)-3-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Chemistry: 4-(4-Chlorophenoxy)-3-methoxyaniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study the effects of phenoxy and methoxy groups on biological activity. It is also investigated for its potential as an enzyme inhibitor.

Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory and antimicrobial agent.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also employed as a stabilizer in the formulation of various chemical products.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenoxy)-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxy and methoxy groups play a crucial role in modulating the compound’s binding affinity and activity. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic reactions .

Comparison with Similar Compounds

Uniqueness: 4-(4-Chlorophenoxy)-3-methoxyaniline is unique due to the presence of both phenoxy and methoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(4-chlorophenoxy)-3-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-16-13-8-10(15)4-7-12(13)17-11-5-2-9(14)3-6-11/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAMVRXIXXVHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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